Olodaterol-d3 Hydrochloride is a deuterated form of olodaterol, which is a long-acting beta-2 adrenergic agonist used primarily in the treatment of chronic obstructive pulmonary disease. The compound is chemically characterized as 6-hydroxy-8-[(1R)1-hydroxy-2-[2-(4-methoxy-phenyl)-1,1-dimethyl-ethylamino]-ethyl]-4H-benzo[1,4]oxazin-3-one hydrochloride. This specific isotopic labeling (d3) enhances its utility in pharmacokinetic studies and metabolic research.
Olodaterol-d3 Hydrochloride is synthesized from olodaterol through various chemical processes that introduce deuterium into its molecular structure. It is available from chemical suppliers and research institutions focusing on synthetic chemistry and pharmacology.
Olodaterol-d3 Hydrochloride falls under the category of beta-adrenergic agonists, specifically targeting the beta-2 adrenergic receptors. It is classified as a pharmaceutical compound used in respiratory therapy.
The synthesis of olodaterol-d3 Hydrochloride involves multiple steps:
Technical details include maintaining reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, reactions are often conducted at temperatures ranging from 0 °C to 120 °C, depending on the specific step in the synthesis process .
The molecular structure of olodaterol-d3 Hydrochloride can be represented as follows:
The presence of deuterium atoms alters the molecular vibrations and can affect the compound's behavior in biological systems.
The structural data includes:
Olodaterol-d3 Hydrochloride undergoes various chemical reactions typical for beta-adrenergic agonists:
Technical details regarding these reactions include kinetic parameters and metabolic pathways that can be explored using isotopic labeling techniques.
Olodaterol-d3 Hydrochloride acts by binding to beta-2 adrenergic receptors located on bronchial smooth muscle cells. This binding triggers a cascade of intracellular events leading to muscle relaxation and bronchodilation.
Pharmacokinetic studies show that inhaled olodaterol has approximately 30% bioavailability due to pulmonary absorption, with an elimination half-life of about 45 hours . These parameters are essential for determining dosing regimens in clinical settings.
Relevant data from studies indicate that olodaterol-d3 Hydrochloride adheres to the rules of five for drug-like properties, suggesting favorable pharmacokinetic characteristics .
Olodaterol-d3 Hydrochloride serves several scientific purposes:
Olodaterol-d3 Hydrochloride (chemical name: 6-Hydroxy-8-[(1R)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-2H-1,4-benzoxazin-3(4H)-one-d3 Hydrochloride) features a benzoxazine core with deuterium atoms strategically integrated at the methoxy group (-O-CD3) of the 4-methoxyphenyl moiety [3] [6]. Its molecular formula is C21H24D3ClN2O5, with a molecular weight of 425.92 g/mol [3] [9]. The compound retains the chiral (R)-configuration at the β-hydroxy aminoethyl side chain, critical for β2-adrenergic receptor binding [6] [10]. The SMILES notation (OC1=CC(C@@HCNC(C)(C)CC2=CC=C(OC([2H])([2H])[2H])C=C2)=C(OCC3=O)C(N3)=C1.Cl) explicitly denotes deuterium placement and stereochemistry [3] [9].
Deuteration induces a mass shift of ~3 Da compared to non-deuterated Olodaterol Hydrochloride (C21H27ClN2O5, MW: 422.9 g/mol) without altering primary chemical behavior [4] [10]. Key comparisons include:
Table 1: Structural and Physicochemical Comparison with Non-Deuterated Form
Property | Olodaterol-d3 HCl | Olodaterol HCl |
---|---|---|
Molecular Formula | C21H24D3ClN2O5 | C21H27ClN2O5 |
Molecular Weight | 425.92 g/mol | 422.9 g/mol |
Deuterium Sites | Methoxy group (-OCD3) | None |
Parent CAS (Free Base) | 868049-49-4 (deuterated analog) | 868049-49-4 |
Chiral Center | (R)-configuration retained | (R)-configuration |
The isotopic labeling preserves crystallinity and receptor affinity but introduces minor chromatographic differences exploitable in analytical separations [9] [10].
Deuterium incorporation employs precursor-directed synthesis using deuterated methanol (CD3OD) under palladium-catalyzed conditions to generate the -OCD3 moiety [3] [9]. Alternative routes involve tritium exchange on pre-formed olodaterol using metal catalysts, though this risks isotopic dilution [6] [9]. The final hydrochloride salt is formed via crystallization from ethanol/ethyl acetate, yielding >98% isotopic purity confirmed by mass spectrometry [3] [9].
Key challenges include:
Table 2: Synthesis and Supply Challenges
Parameter | Impact on Production | Mitigation Strategy |
---|---|---|
Deuterium Source Cost | 50-100× higher than protonated analogs | Optimized catalyst recycling |
Isotopic Dilution | Risk of D2/D1 impurities | Anhydrous reaction conditions |
Regulatory Status | Requires BSL certification & permits | Advance documentation processing |
Supply Model | Delayed availability (weeks-months) | Forecast-based batch scheduling |
Olodaterol-d3 Hydrochloride exhibits high solubility in polar solvents: 85 mg/mL in DMSO, water, or ethanol [5] [8]. As a hydrochloride salt, it demonstrates hygroscopicity, requiring storage at +4°C in desiccated conditions to prevent hydrolysis [3] [9]. Accelerated stability studies show degradation <2% over 6 months at -20°C, but exposure to pH >8.0 or UV light induces benzoxazine ring cleavage [5] [9].
X-ray diffraction confirms monoclinic crystal packing stabilized by O-H···Cl and N-H···O hydrogen bonds [10]. Spectroscopic signatures include:
The isotopic label does not alter the melting point (decomposes >200°C) or pKa (9.42±0.20) relative to non-deuterated olodaterol [5] [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2